2-Nor Latanoprost
Description
Properties
Molecular Formula |
C₂₅H₃₈O₅ |
|---|---|
Molecular Weight |
418.57 |
Synonyms |
Isopropyl-(Z)-6-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]_x000B_cyclopentyl]-4-hexenoate; |
Origin of Product |
United States |
Synthetic Pathways and Structural Derivatization of 2 nor Latanoprost
Chemoenzymatic Synthesis Methodologies for Prostaglandin (B15479496) Analogs
Chemoenzymatic synthesis combines the precision of biological catalysts with the versatility of chemical reactions. This hybrid approach is particularly valuable for producing complex, chiral molecules like prostaglandin analogs, where controlling the stereochemistry of multiple centers is crucial. semanticscholar.orgresearchgate.net
Utilization of Biocatalytic Transformations
Enzymes are increasingly used in the synthesis of prostaglandins (B1171923) to perform highly selective reactions under mild conditions. semanticscholar.orgresearchgate.net A key application is the stereoselective reduction of ketone functionalities and the resolution of racemic intermediates.
For instance, in the synthesis of latanoprost (B1674536) and its analogs, whole cells of the yeast Pichia anomala have been used. This single microorganism contains a suite of enzymes—including an esterase, an alcohol dehydrogenase, and an enoate reductase—that can catalyze multiple steps in a one-pot reaction. This process can convert a key ketoprostaglandin intermediate into crucial chiral lactone diols, which are precursors for latanoprost. unimi.it By adjusting the reaction conditions, it is possible to control the reduction of a carbon-carbon double bond, allowing for the selective synthesis of either saturated or unsaturated intermediates. unimi.it
Other biocatalytic methods include the use of Baeyer-Villiger monooxygenases (BVMOs) for the stereoselective oxidation of bicyclic ketones to form chiral lactones, which are versatile intermediates in prostaglandin synthesis. semanticscholar.orgresearchgate.net Ketoreductases (KREDs) are also employed for the diastereoselective reduction of enones, establishing the correct stereochemistry at critical positions on the prostaglandin side chain. semanticscholar.orgresearchgate.net These enzymatic transformations are noted for their high enantioselectivity (often achieving >99% ee) and diastereoselectivity. semanticscholar.orgresearchgate.net
Table 1: Examples of Biocatalytic Transformations in Prostaglandin Analog Synthesis
| Enzyme Class | Transformation | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase | Stereoselective C=O reduction | 15-ketoprostaglandin intermediate | (15S)-alcohol intermediate | unimi.it |
| Enoate Reductase | C=C bond reduction | Unsaturated lactone | Saturated lactone | unimi.it |
| Baeyer-Villiger Monooxygenase (BVMO) | Asymmetric oxidation | Bicyclic ketone | Chiral lactone | semanticscholar.orgresearchgate.net |
| Ketoreductase (KRED) | Diastereoselective enone reduction | α,β-unsaturated ketone | Chiral allylic alcohol | semanticscholar.orgresearchgate.net |
Stereoselective Conversion Strategies
Achieving the correct stereochemistry is a central challenge in prostaglandin synthesis. Biocatalysis offers powerful solutions for stereoselective conversions. The microbial reduction of a 15-keto group to the desired (15S)-alcohol is a classic example. Yeasts such as Kloeckera jensenii and Pichia anomala have been shown to perform this reduction with high stereoselectivity, which is a critical step for the biological activity of many prostaglandin analogs. unimi.it
In addition to enzymatic methods, traditional chemical strategies for stereocontrol remain important. These include substrate-controlled reactions, where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction. nih.govrsc.org For example, the reduction of a ketone can be directed by adjacent stereocenters to yield the desired diastereomer. libretexts.org Temporary bridges and cyclic structures are also used to lock the conformation of the molecule, allowing for stereocontrolled functionalization before the bridge is cleaved. libretexts.org
Organocatalytic Approaches to Prostaglandin Analog Cores
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of prostaglandin cores. jimdofree.commdpi.com This approach avoids the use of metal catalysts and often provides high levels of stereocontrol. researchgate.netnih.gov
A landmark strategy involves the use of the amino acid proline or its derivatives to catalyze an aldol (B89426) cascade reaction of succinaldehyde. researchgate.netnih.govresearchgate.net This reaction efficiently constructs a bicyclic enal intermediate in a single step with high enantiomeric excess (up to 98% ee). researchgate.netnih.gov This bicyclic enal contains the core cyclopentane (B165970) structure of prostaglandins, with the correct relative stereochemistry and functional groups primed for the subsequent attachment of the α- and ω-side chains. researchgate.netnih.govacs.org
Other organocatalytic methods include Michael additions of aldehydes to nitroalkenes, catalyzed by diphenylprolinol silyl (B83357) ethers. nih.govrsc.org These reactions have been used to construct key substituted cyclopentanone (B42830) intermediates with high diastereoselectivity and enantioselectivity, forming the foundation for the total synthesis of latanoprost. nih.govrsc.orgdntb.gov.ua The stereochemistry at key positions, such as C12, can be effectively controlled by the choice of the organocatalyst. nih.govrsc.org
Targeted Modifications for "Nor" Derivatives
The synthesis of "nor" prostaglandin analogs, such as 2-Nor Latanoprost, requires specific modifications to shorten the carbon backbone, typically of the α-chain.
Strategies for Carbon Chain Shortening at the Alpha Chain
The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for constructing the α-chain of prostaglandins. unimi.it To create a "nor" analog, a shorter phosphonium (B103445) ylide or phosphonate (B1237965) reagent is used in this olefination step. For instance, in the synthesis of a leukotriene analog, a Wittig reaction between an aldehyde and (4-carboxybutyl)triphenylphosphonium bromide was used to form a specific carbon chain length. nih.gov By selecting a Wittig reagent with one fewer carbon atom in its backbone, a "dinor" analog can be synthesized.
Another approach involves oxidative cleavage of a longer chain. For example, ozonolysis or other methods can be used to cleave a double bond at a specific position, followed by further functional group manipulation to yield the desired shortened carboxylic acid chain.
Stereochemical Control in Analogue Synthesis
Maintaining stereochemical integrity during the synthesis of analogs is paramount. The core stereocenters on the cyclopentane ring are typically established early in the synthesis using methods like those described above (e.g., organocatalysis or chemoenzymatic resolution). semanticscholar.orgresearchgate.net Once the chiral core, often a derivative of the Corey lactone, is secured, subsequent reactions to build the side chains must proceed without disturbing the existing stereochemistry. researchgate.netmdpi.com
The introduction of the side chains themselves often involves stereoselective reactions. For the ω-chain, asymmetric reductions (e.g., using Noyori's catalyst) or diastereoselective reductions are employed to set the stereochemistry of the C-15 hydroxyl group. nih.gov For the α-chain, the geometry of the double bond formed during the Wittig or HWE reaction is controlled by the reaction conditions and the nature of the ylide.
In catalyst-controlled syntheses, the choice of ligand for a metal catalyst can dictate the absolute stereochemistry of the product, allowing for access to different stereoisomers of the prostaglandin core. nih.govacs.org This level of control is essential for systematically exploring the structure-activity relationships of new prostaglandin analogs.
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification of synthetic intermediates and the final this compound compound involves a multi-step approach combining various chromatographic and other physical separation techniques. These methods are designed to remove process-related impurities, including unreacted reagents, by-products, and, most critically, stereoisomers of this compound that are formed during the synthesis. googleapis.comsioc-journal.cn
Key intermediates in prostaglandin synthesis, such as the Corey lactone and its derivatives, often undergo purification to ensure high stereochemical purity in subsequent steps. tandfonline.comresearchgate.net Methods like solvent crystallization and flash chromatography are frequently employed for these early-stage intermediates. tandfonline.comunimi.it For example, an improved synthesis of Latanoprost highlights the effective purification of a key hydroxyl intermediate through solvent crystallization, a technique that could be adapted for analogous intermediates in the this compound pathway. tandfonline.com
The final purification stages for prostaglandin analogs are typically centered around advanced chromatographic techniques capable of resolving closely related isomers. googleapis.commdpi.com
Chromatographic Methods
Chromatography is the cornerstone for the purification of this compound and its precursors. A combination of techniques is often necessary to achieve the high purity required for pharmaceutical applications.
The table below summarizes various chromatographic techniques and their applications in the purification of prostaglandin analogs like this compound.
| Technique | Stationary Phase | Typical Eluent/Mobile Phase | Application Stage | Purpose | Reference |
|---|---|---|---|---|---|
| Flash/Column Chromatography | Silica Gel | n-hexane/Ethyl Acetate; Dichloromethane/Methanol | Intermediate Purification | Removal of reagents and by-products. | unimi.itgoogle.com |
| Gravimetric Chromatography | Silica Gel | Isopropyl acetate | Crude Product Purification | Initial cleanup before HPLC. | googleapis.comepo.org |
| Preparative HPLC (Normal Phase) | Silica, Cyano, or Chiral Columns | Heptane/Isopropanol/Acetonitrile; Methyltertbutyl ether | Final Product Purification | Separation of stereoisomers (e.g., 15-epi and 5,6-trans isomers). | googleapis.comsioc-journal.cnmdpi.comgoogle.com |
| Analytical HPLC (Reverse Phase) | C8 or C18 | Acetonitrile/Methanol/Water (often with acid modifier) | Purity Analysis & Method Development | Quantification of purity and detection of impurities. | researchgate.netmdpi.com |
Ancillary Purification Steps
In addition to chromatography, other techniques are used to isolate and polish the final product.
A comprehensive purification process for a prostaglandin analog might involve an initial filtration and extraction, followed by gravimetric chromatography of the crude oil. The enriched product would then be subjected to preparative HPLC to meticulously remove isomers. The collected pure fractions are then combined, the solvent is removed, and a final filtration step ensures the quality of the final product. googleapis.comepo.org
Molecular Pharmacology and Receptor Interaction Studies of 2 nor Latanoprost
Downstream Signaling Pathway Activation
Second Messenger System Modulation
The pharmacological actions of prostaglandin (B15479496) F2α (PGF2α) analogs like Latanoprost (B1674536) are initiated by binding to specific cell surface receptors. The active form of Latanoprost, Latanoprost acid, is a selective and potent agonist for the prostaglandin F (FP) receptor. wikipedia.orgeuropa.eu The FP receptor is a classic G-protein-coupled receptor (GPCR) that, upon activation, couples to G-proteins, primarily Gq/11. drugbank.com
This interaction triggers a well-defined intracellular signaling cascade. Activation of the Gq protein stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The subsequent rise in intracellular calcium, along with the action of DAG, activates Protein Kinase C (PKC) and other calcium-dependent pathways. entokey.com
This second messenger system is crucial for the therapeutic effect of Latanoprost, as the signaling cascade ultimately leads to the increased expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3. medcentral.comnih.gov These enzymes are responsible for remodeling the extracellular matrix of the ciliary muscle and trabecular meshwork, which is thought to increase the uveoscleral outflow of aqueous humor. medcentral.comdrugbank.com
2-Nor Latanoprost is the 1,2-dinor metabolite of Latanoprost acid, formed systemically in the liver via fatty acid β-oxidation. drugbank.comresearchgate.netnih.gov Studies have consistently reported that the 1,2-dinor and 1,2,3,4-tetranor metabolites of Latanoprost exert no or only weak biological activity. europa.euhres.cafda.gov.ph This indicates that this compound has a significantly diminished ability to bind to the FP receptor and, consequently, a negligible capacity to activate the associated phosphatidylinositol-calcium second messenger system. Its formation represents a key step in the metabolic inactivation of the parent drug.
Table 1: FP Receptor Second Messenger Signaling Pathway
| Step | Component | Function |
|---|---|---|
| 1. Agonist Binding | Latanoprost Acid | Binds to and activates the FP receptor. |
| 2. G-Protein Activation | Gq/11 | Activated by the agonist-bound receptor. |
| 3. Enzyme Activation | Phospholipase C (PLC) | Activated by Gq/11, hydrolyzes PIP2. |
| 4. Second Messenger Generation | Inositol Trisphosphate (IP3) & Diacylglycerol (DAG) | IP3 mobilizes intracellular calcium; DAG activates PKC. |
| 5. Downstream Effect | Increased Intracellular Ca2+, Protein Kinase C (PKC) Activation | Leads to cellular responses. |
Cellular and Subcellular Localization of Analog Activity
The pharmacological activity of Latanoprost is highly localized within the anterior segment of the eye. Following topical administration, the inactive isopropyl ester prodrug is absorbed through the cornea, where it is hydrolyzed by corneal esterases into the biologically active Latanoprost acid. drugbank.comfda.gov.ph Peak concentrations of Latanoprost acid are reached in the aqueous humor approximately two hours after application. europa.euresearchgate.nethres.ca
The primary sites of action are the tissues involved in aqueous humor outflow, namely the ciliary body and the trabecular meshwork. FP receptors are expressed in multiple ocular tissues, with significant concentrations found in the ciliary muscle, trabecular meshwork cells, corneal epithelium, and iris stromal cells. entokey.com The binding of Latanoprost acid to FP receptors on ciliary smooth muscle cells is the principal driver of its therapeutic effect. nih.gov
In contrast, the activity—or more accurately, the presence—of this compound is not localized to the eye. Latanoprost acid that is systemically absorbed is transported to the liver, where it undergoes β-oxidation to form 1,2-dinor (this compound) and 1,2,3,4-tetranor metabolites. drugbank.commpa.se These metabolites are then found in the systemic circulation before being primarily excreted via the kidneys. wikipedia.orgeuropa.eu Therefore, the localization of this compound is systemic (plasma) and renal, consistent with its role as an inactive metabolite destined for elimination rather than a pharmacologically active agent in the eye.
Structure-Activity Relationship (SAR) of Modified Prostaglandin Analogs
The pharmacological profile of prostaglandin analogs is dictated by their specific chemical structure. The natural PGF2α molecule consists of a cyclopentane (B165970) ring with two extended side chains: a carboxylic acid-containing alpha (α) chain and a hydroxylated omega (ω) chain. hmdb.ca Structure-activity relationship (SAR) studies have shown that modifications to nearly any part of this structure can profoundly impact receptor binding affinity, selectivity, and functional activity. nih.govnih.gov
Key structural features essential for activity at the FP receptor include:
The Carboxyl Group: The C-1 carboxyl group on the alpha-chain is critical for binding, believed to interact with a conserved arginine residue in the receptor's binding pocket. oup.com Esterification of this group, as in the Latanoprost prodrug, renders the molecule inactive until hydrolyzed. fda.gov.ph
The Cyclopentane Ring: The hydroxyl groups at positions C-9 and C-11 are crucial. nih.gov
The Omega Chain: The C-15 hydroxyl group is vital for agonistic activity. Modifications to the terminal end of the omega-chain, such as the addition of a phenyl ring in Latanoprost (making it a 17-phenyl-18,19,20-trinor analog), can significantly enhance selectivity and potency at the FP receptor compared to natural PGF2α. nih.gov
The "2-Nor" or "1,2-dinor" designation refers to the shortening of the alpha-chain by two carbon atoms. This modification is a direct result of one cycle of β-oxidation, a major metabolic pathway for fatty acids. drugbank.comnih.gov In the case of Latanoprost, this metabolic process converts the active Latanoprost acid into this compound acid.
This shortening of the alpha-chain has a profoundly negative impact on the molecule's ability to bind to the FP receptor. The length and conformation of the alpha-chain are critical for proper orientation within the receptor's binding pocket. Altering the length disrupts the crucial interaction between the C-1 carboxyl group and its binding site on the receptor. oup.comresearchgate.net
Table 2: Comparison of Latanoprost Acid and its 2-Nor Metabolite
| Feature | Latanoprost Acid | This compound Acid |
|---|---|---|
| Structure | Full-length alpha-chain (heptenoic acid) | Shortened alpha-chain (pentanoic acid) |
| Source | Active form, hydrolyzed from Latanoprost in the eye. drugbank.com | Systemic metabolite, formed by β-oxidation in the liver. researchgate.net |
| FP Receptor Affinity | High | Negligible / Very Low |
| Biological Activity | Potent FP receptor agonist. wikipedia.org | Weak or inactive. europa.euhres.ca |
| Pharmacological Role | Therapeutic agent | Inactive metabolite for excretion. |
Stereochemistry, the three-dimensional arrangement of atoms, is a paramount determinant of the pharmacological activity of prostaglandin analogs. The precise spatial orientation of the hydroxyl groups and the configuration of the side chains on the cyclopentane ring are essential for high-affinity receptor binding and agonist activity.
For PGF2α analogs, several chiral centers are of critical importance:
C-9 and C-11: The hydroxyl groups on these carbons of the cyclopentane ring must be in the correct orientation. Inversion of the configuration at either C-9 or C-11 can significantly alter the potency and receptor profile. nih.gov
C-15: The stereochemistry of the hydroxyl group on the omega-chain is particularly vital. Latanoprost is the 15(R)-epimer, a configuration that has been shown to be more potent than the corresponding 15(S)-epimer. nih.gov
Enzymatic Transformations and Metabolic Profiling of 2 nor Latanoprost
Investigating Biotransformation Pathways
The biotransformation of 2-Nor Latanoprost (B1674536) is a two-step process that begins with its activation in the eye and is followed by systemic metabolism, primarily in the liver.
Esterase-Mediated Hydrolysis Mechanisms
Similar to latanoprost, 2-Nor Latanoprost is administered as an isopropyl ester prodrug. drugbank.comnih.gov This inactive form is designed to enhance its lipophilicity and facilitate penetration through the cornea. drugbank.com Within the cornea, ubiquitous esterase enzymes rapidly hydrolyze the isopropyl ester bond. nih.govsrce.hr This enzymatic action bioactivates the compound, converting it into its pharmacologically active free acid form, this compound acid. This hydrolysis is a critical first step, as the free acid is the molecule that binds to prostaglandin (B15479496) F receptors to exert its therapeutic effect. srce.hrwikipedia.org Studies on latanoprost have shown that this conversion is rapid and extensive within the ocular tissues. arvojournals.org
Fatty Acid β-Oxidation Pathways and "Dinor" Metabolite Formation
Following its local action in the eye, the active this compound acid that reaches systemic circulation is transported to the liver for further metabolism. nih.gov The primary metabolic route for the systemic clearance of latanoprost acid is fatty acid β-oxidation, and the same pathway is anticipated for this compound acid. wikipedia.orgfda.gov This catabolic process sequentially shortens the carboxylic acid side chain (α-chain) of the molecule.
The initial cycle of β-oxidation removes two carbon atoms, leading to the formation of the "dinor" metabolite. In the case of this compound, this would result in 1,2-dinor-2-nor-latanoprost acid. Subsequent cycles of β-oxidation can further shorten the chain, producing "tetranor" and other metabolites. sandoz.commedsafe.govt.nz For latanoprost, the main metabolites identified in urine are the 1,2-dinor and 1,2,3,4-tetranor forms. sandoz.commedsafe.govt.nz
Enzyme Kinetics of Metabolic Conversions
Identification and Characterization of Active and Inactive Metabolites
The metabolic process of this compound results in metabolites with varying degrees of biological activity.
Active Metabolite: The primary and most potent active metabolite is This compound acid , formed after the initial esterase-mediated hydrolysis in the eye. srce.hr Its activity is central to the therapeutic effect of the drug.
| Metabolite | Formation Pathway | Biological Activity | Primary Location of Formation |
| This compound Acid | Esterase-mediated hydrolysis | Active | Cornea |
| 1,2-Dinor-2-nor-latanoprost Acid | Fatty acid β-oxidation | Weak/Inactive | Liver |
| 1,2,3,4-Tetranor-2-nor-latanoprost Acid | Fatty acid β-oxidation | Weak/Inactive | Liver |
Tissue-Specific Metabolic Processing
The metabolism of this compound is characterized by a distinct tissue-specific division of labor.
Ocular Tissues: The cornea is the primary site for the bioactivation of this compound through esterase-mediated hydrolysis. nih.govsrce.hr In vitro studies with latanoprost have demonstrated that other ocular tissues, such as the choroid and ciliary body, also possess the capacity for this hydrolysis. arvojournals.org However, there is minimal further metabolism of the active acid within the eye itself. sandoz.comnih.gov
Liver: The liver is the principal organ responsible for the systemic clearance of this compound acid. nih.govresearchgate.net The extensive fatty acid β-oxidation that occurs in the liver efficiently breaks down the active molecule into inactive metabolites, which are then prepared for excretion. fda.govmedcentral.com
Kidneys: The inactive metabolites generated in the liver are primarily eliminated from the body via the kidneys through urine. wikipedia.orgsandoz.com
Preclinical Data on this compound Remains Limited in Publicly Available Research
Despite extensive searches for preclinical pharmacological data on the compound this compound, publicly available scientific literature does not currently provide the specific in vitro cellular assay results required to construct a detailed analysis as outlined. Research on its parent compound, Latanoprost, is plentiful, but specific findings related to this compound are not present in the accessible domain.
Efforts to find data on this compound, including searches for alternative names or research codes, did not yield information pertinent to its effects in ocular cell models. The research code "AR-102" was investigated as a potential alternative name but was found to be associated with an unrelated therapeutic agent for neurodegenerative diseases.
Consequently, a detailed article focusing solely on the preclinical in vitro evaluation of this compound, covering cellular viability, extracellular matrix remodeling, matrix metalloproteinase activity, and effects on specific ocular cell lines, cannot be generated at this time due to the absence of specific research findings and data in the public domain. The scientific community awaits the publication of such studies to fully understand the cellular and molecular pharmacology of this specific Latanoprost derivative.
Preclinical Pharmacological Evaluation of 2 nor Latanoprost in Experimental Models
Ex Vivo Ocular Tissue Perfusion Models
Information regarding the evaluation of 2-Nor Latanoprost (B1674536) in ex vivo ocular tissue perfusion models is not available in the public domain. Studies of this nature are crucial for understanding the direct effects of a compound on ocular tissues independent of systemic influence.
Evaluation of Aqueous Humor Outflow Dynamics
Specific data from ex vivo studies detailing the effects of 2-Nor Latanoprost on aqueous humor outflow dynamics could not be located. Such studies would typically involve the perfusion of isolated anterior segments of the eye to measure changes in outflow facility and uveoscleral outflow in response to the compound.
Animal Models of Ocular Pathophysiology
Detailed preclinical studies of this compound in various animal models of ocular pathophysiology are not publicly available. This section would typically present findings on the compound's efficacy and mechanism of action in living organisms.
Rodent Models (e.g., rat, rabbit) for Ocular Fluid Dynamics
Publicly accessible research detailing the use of rodent models to investigate the impact of this compound on ocular fluid dynamics is not available. Such studies in rats and rabbits are fundamental in early preclinical development to assess a drug's potential to modulate intraocular pressure.
Non-Human Primate Models (e.g., cynomolgus monkey) for Ocular Studies
There is no publicly available information on the evaluation of this compound in non-human primate models. These models, particularly in cynomolgus monkeys, are considered highly translational to human ocular physiology and are critical for confirming a drug's efficacy before clinical trials.
Induced Ocular Hypertension Models (e.g., steroid-induced, hypertonic saline-induced, laser photocoagulation)
Specific data on the effects of this compound in established models of induced ocular hypertension are not available in the public literature. These models are essential for evaluating a compound's ability to lower elevated intraocular pressure, a key therapeutic goal in glaucoma treatment.
Pharmacokinetic Studies in Ocular Tissues and Plasma
Comprehensive pharmacokinetic data for this compound in ocular tissues and plasma from preclinical animal models is not publicly documented. These studies are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs its development and potential clinical use.
Ocular Tissue Distribution Analysis
Preclinical studies have thoroughly characterized the ocular distribution of the active metabolite, latanoprost acid, following topical administration of Latanoprost. In animal models such as rabbits, latanoprost acid is found in the aqueous humor, cornea, iris, and ciliary body. tandfonline.comresearchgate.net However, specific analyses quantifying the distribution of the this compound metabolite within these ocular tissues are not detailed in the available literature. Research indicates that minimal further metabolism of latanoprost acid occurs within the eye itself; the conversion to its dinor and tetranor metabolites is an extraocular process. researchgate.netnih.gov
Systemic Exposure Assessment
Following topical ocular administration in preclinical models and humans, latanoprost acid can be detected at low concentrations in the systemic circulation. nih.gov The systemic metabolism of this absorbed latanoprost acid leads to the formation of this compound. While studies confirm that this compound is a key metabolite found in urine, specific pharmacokinetic data, such as plasma concentration-time profiles and key parameters (Cmax, AUC) for this compound following topical ocular administration, are not specifically reported in the reviewed preclinical studies. researchgate.netnih.gov The focus of systemic exposure assessments has been on the transient levels of the active latanoprost acid.
Comparative Pharmacokinetic Profiling of Analogues
Pharmacokinetic studies have compared different formulations of Latanoprost, for instance, those with and without the preservative benzalkonium chloride. tandfonline.com These studies have focused on the resulting concentrations of latanoprost acid in ocular tissues and plasma. A comparative pharmacokinetic profile of this compound against Latanoprost or other prostaglandin (B15479496) analogues is not available, as it is a downstream metabolite of the active compound.
In Vivo Functional Assessments of Ocular Fluid Homeostasis
The IOP-lowering effect of Latanoprost is attributed to its active form, latanoprost acid, which is a selective prostanoid FP receptor agonist. youtube.com Extensive in vivo studies in animal models have demonstrated that latanoprost acid increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. ekjo.org There is a lack of specific preclinical studies that have administered this compound directly to experimental models to assess its independent effects on aqueous humor dynamics, outflow facility, or intraocular pressure. The pharmacological activity is consistently linked to the parent acid, latanoprost acid.
Histopathological and Morphological Examinations of Ocular Tissues
Preclinical and clinical studies have examined the long-term effects of Latanoprost administration on the histology and morphology of ocular tissues. These investigations have focused on changes in the conjunctiva and iris, such as alterations in collagen density and matrix metalloproteinase expression. nih.govnih.govarvojournals.org These effects are considered a consequence of the pharmacological action of latanoprost acid. There are no available reports from preclinical studies that specifically detail the histopathological or morphological changes in ocular tissues resulting from direct exposure to or the systemic presence of this compound.
Advanced Analytical Methodologies for 2 nor Latanoprost Research
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantitation
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the cornerstone for the quantitative analysis of 2-Nor Latanoprost (B1674536) and its parent compounds in biological matrices. This technique offers high sensitivity and specificity, which is essential for detecting the low concentrations typical of drug metabolites in tissues and fluids.
Reverse-phase HPLC methods are commonly developed to separate Latanoprost from its acid form and other related substances, including its β-oxidation metabolites. omicsonline.orgmdpi.com The chromatographic conditions are optimized to achieve good resolution and peak shape for each analyte. Mass spectrometry provides definitive identification and quantification, even in complex biological samples. For instance, LC-MS/MS methods have been validated for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body, demonstrating the utility of this platform for ocular drug metabolism studies. wjpsonline.com Such methods are designed to be sensitive, with low limits of detection (LOD) and quantification (LOQ), ensuring that even trace amounts of metabolites like 2-Nor Latanoprost can be accurately measured. wjpsonline.comnih.gov
| Parameter | Netarsudil | Latanoprost | Method Type | Reference |
| Linearity Range | 5-30 µg/mL | 1.25-7.5 µg/mL | RP-HPLC | wjpsonline.com |
| LOD | 0.07 µg/mL | 0.03 µg/mL | RP-HPLC | wjpsonline.com |
| LOQ | 0.22 µg/mL | 0.09 µg/mL | RP-HPLC | wjpsonline.com |
| LOD (Alternate) | Not Mentioned | 0.07 µg/mL | RP-HPLC | omicsonline.org |
| LOQ (Alternate) | Not Mentioned | 0.019 µg/mL | RP-HPLC | omicsonline.org |
This table presents validated parameters for HPLC methods used to quantify Latanoprost, illustrating the sensitivity required for analyzing its metabolites.
Immunohistochemical Techniques for Protein Localization and Expression
Immunohistochemistry (IHC) is a powerful technique used to investigate the downstream cellular effects of Latanoprost's active metabolite, thereby providing context for the role of its subsequent metabolic products like this compound. IHC allows for the visualization of specific proteins within the tissue architecture, revealing changes in their expression levels and localization in response to the drug. biocompare.comthermofisher.com
Research on Latanoprost has employed IHC to study its effects on ocular tissues. For example, in human Tenon fibroblasts, treatment with Latanoprost led to increased staining for matrix metalloproteinase-3 (MMP-3) and tissue inhibitor of metalloproteinases-2 (TIMP-2) in the cytoplasm of the cells. arvojournals.org Another study used immunostaining to show that treatment with bimatoprost, a related prostaglandin (B15479496) analogue, caused a significant decrease in aquaporin-1 (AQP1) in the ciliary epithelium of rabbits. plos.org These studies demonstrate how IHC can elucidate the protein-level changes that constitute the drug's mechanism of action and tissue remodeling effects, which are initiated by the active acid form before its metabolism to this compound.
Molecular Biology Techniques for Gene Expression Analysis (e.g., RT-qPCR, In Situ Hybridization)
Molecular biology techniques, particularly reverse transcription-quantitative polymerase chain reaction (RT-qPCR), are critical for analyzing how Latanoprost and its active form influence gene expression. These methods quantify messenger RNA (mRNA) levels to understand the transcriptional regulation of genes involved in the drug's mechanism of action.
Studies have used RT-qPCR to show that latanoprost acid induces a concentration-dependent upregulation of MMP-1, MMP-3, and MMP-9 mRNA in cultured human ciliary muscle cells, while MMP-2 levels remained unchanged. researchgate.net In human trabecular meshwork cells, Latanoprost treatment was found to significantly upregulate the expression of genes crucial for lipoxin synthesis, including ALOX5 (5-LOX) and ALOX15 (15-LOX). biorxiv.org Conversely, other studies have investigated the impact on fibronectin mRNA, finding it was upregulated by Latanoprost in one cell line but downregulated by the related compound bimatoprost. plos.org These findings pinpoint the specific molecular pathways modulated by the drug's activity, which precedes the formation of the 2-Nor metabolite.
| Gene | Effect of Latanoprost Treatment | Cell/Tissue Type | Reference |
| MMP-1 | Upregulation | Human Ciliary Muscle Cells | researchgate.net |
| MMP-3 | Upregulation | Human Ciliary Muscle Cells | researchgate.net |
| MMP-9 | Upregulation | Human Ciliary Muscle Cells | researchgate.net |
| MMP-2 | No Change | Human Ciliary Muscle Cells | researchgate.net |
| ALOX5 | Upregulation | Human Trabecular Meshwork Cells | biorxiv.org |
| ALOX15 | Upregulation | Human Trabecular Meshwork Cells | biorxiv.org |
| PLA2G2A | Upregulation | Human Trabecular Meshwork Cells | biorxiv.org |
| Fibronectin | Upregulation | MOLT-3 Cells | plos.org |
| Fibronectin | Upregulation | TM1 Cells | arvojournals.org |
This table summarizes research findings on gene expression changes induced by Latanoprost treatment, as measured by RT-qPCR.
Bioassays for Functional Activity Determination
Bioassays are essential for determining the functional activity of a compound and its metabolites. Latanoprost acid, the active form of Latanoprost, is a selective agonist of the prostaglandin F2α (FP) receptor. drugbank.com Its binding to this receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor and a reduction in intraocular pressure. drugbank.comnih.gov
The primary role of bioassays in the context of this compound is to determine if it retains any biological activity compared to its parent compound, latanoprost acid. Studies on tafluprost (B1681877), a related prostaglandin analogue that also undergoes β-oxidation, have provided valuable insights. Research in monkeys showed that while tafluprost acid significantly lowered intraocular pressure, its dinor- and tetranor-acid metabolites did not. researchgate.net This strongly suggests that the β-oxidation pathway, which produces this compound from latanoprost acid, is a deactivation step. Therefore, this compound is likely a pharmacologically inactive metabolite, and its formation represents a step in the clearance and elimination of the drug from the body. nih.govwikipedia.org
Spectroscopy and Spectrometry for Structural Elucidation of Novel Metabolites
The definitive identification of novel metabolites like this compound relies on powerful spectroscopic and spectrometric techniques. The initial structural elucidation of the parent compound, Latanoprost, was achieved through a combination of methods including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and mass spectrometry (MS). europa.eu
When investigating drug metabolism, the primary tool for identifying and characterizing metabolites from biological samples is liquid chromatography-mass spectrometry (LC-MS). researchgate.net High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of an unknown metabolite. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite, and the resulting fragmentation pattern provides structural information that, when compared to the parent drug, can reveal the site of metabolic modification (e.g., the loss of two carbons via β-oxidation to form this compound). For unequivocal structural confirmation, the metabolite can be purified and subjected to NMR analysis. nih.gov
Computational Modeling and Drug Design for Prostaglandin Analogs
In Silico Receptor Docking and Molecular Dynamics Simulations
The therapeutic effects of 2-Nor Latanoprost (B1674536) are mediated through its interaction with the Prostaglandin (B15479496) F (FP) receptor, a member of the G protein-coupled receptor (GPCR) family. biorxiv.org Understanding the precise binding mechanism of prostaglandin analogs to the FP receptor is crucial for the rational design of new drugs. In silico receptor docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze these interactions.
Recent breakthroughs in structural biology have yielded high-resolution cryogenic electron microscopy (cryo-EM) structures of the human FP receptor in complex with various ligands, including the free acid form of Latanoprost (Latanoprost-FA). nih.govnih.gov These structures reveal that the FP receptor consists of a typical seven-transmembrane helical bundle, and that ligands like Latanoprost bind within an orthosteric pocket located inside this bundle. biorxiv.orgresearchgate.net
Docking studies based on these structures show that Latanoprost-FA adopts a characteristic L-shaped conformation within the binding site. researchgate.net The pocket itself can be conceptualized as having three sub-pockets that accommodate the different parts of the ligand: the α-chain, the ω-chain, and the central ring. researchgate.net The interaction is stabilized by a network of specific contacts with amino acid residues of the receptor. For Latanoprost-FA, key interactions involve hydrogen bonds and hydrophobic contacts that secure the ligand in its active conformation. researchgate.netresearchgate.net
| Interacting Residue | Location (Helix) | Interaction Type | Ligand Moiety |
|---|---|---|---|
| Arg132 | ECL2 | Salt Bridge | α-chain carboxylate |
| Ser289 | TM7 | Hydrogen Bond | 15-hydroxyl |
| Asn310 | TM7 | Hydrogen Bond | 11-hydroxyl |
| Tyr136 | ECL2 | Hydrophobic | ω-chain |
| Phe211 | TM5 | Hydrophobic | ω-chain |
| Phe286 | TM7 | Hydrophobic | ω-chain |
Data synthesized from structural studies of the FP receptor. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for "Nor" Modifications
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models are pivotal in drug discovery for predicting the activity of unsynthesized molecules, thereby guiding the design of more potent and selective therapeutic agents. researchgate.net
The "nor" modification in a chemical compound refers to the removal of a single methylene (B1212753) group (–CH₂–) from a carbon chain or ring. In 2-Nor Latanoprost, this modification shortens the α-chain. To understand the impact of such a change, a QSAR study would be performed on a series of prostaglandin analogs with systematic variations in their chain lengths.
The process involves several steps:
Data Set Compilation : A training set of molecules is assembled, including Latanoprost and various "nor" and "homo" (chain-extended) analogs. The biological activity of each compound, such as its binding affinity (IC₅₀ or Ki) for the FP receptor, is experimentally determined.
Descriptor Calculation : For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., lipophilicity, molar volume), electronic properties (e.g., partial charges), and topological indices that describe the molecule's shape and connectivity. researchgate.net
Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that links the descriptors to the observed biological activity. mdpi.com
Validation : The predictive power of the QSAR model is tested using an external set of compounds (a test set) that was not used in model generation. mdpi.com
For "nor" modifications, the key descriptors in a QSAR model would likely relate to steric parameters (e.g., chain length, molecular volume) and hydrophobicity. The model could quantify how much the activity changes with the shortening of the α-chain, helping to determine the optimal chain length for FP receptor interaction. While specific QSAR studies focusing solely on this compound are not prevalent in public literature, the application of QSAR to prostaglandin PGF2α analogs has been reported, demonstrating the utility of this approach for this class of compounds. researchgate.net
| Compound | Modification | Descriptor (e.g., α-Chain Length) | Observed Activity (IC₅₀, nM) | Predicted Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Analog 1 (e.g., Latanoprost) | None | n=7 | 3.5 | 3.7 |
| Analog 2 (e.g., this compound) | -CH₂ from α-chain | n=6 | 5.2 | 5.0 |
| Analog 3 | -2CH₂ from α-chain | n=5 | 15.8 | 16.2 |
| Analog 4 | +CH₂ to α-chain | n=8 | 8.1 | 7.9 |
This table is illustrative of the data used in a QSAR analysis and does not represent actual experimental results.
Predictive Modeling of Pharmacological Properties
Predictive modeling in drug design leverages the structural information from docking and the statistical power of QSAR to forecast the complete pharmacological profile of a novel compound before it is synthesized. This includes predicting receptor affinity, functional activity (agonist vs. antagonist), and selectivity against other related receptors.
For a molecule like this compound, predictive models are used to generate hypotheses about its behavior. Using the high-resolution structure of the FP receptor, computational scientists can model the docking of this compound into the binding site. nih.govresearchgate.net By calculating the theoretical binding free energy, they can predict whether the shorter α-chain will lead to a weaker or stronger interaction compared to Latanoprost. A less favorable binding energy might suggest lower potency.
Selectivity is another critical property that can be modeled. Prostaglandin analogs can sometimes interact with other prostanoid receptors, such as the EP receptor subtypes, leading to off-target effects. researchgate.netresearchgate.net Predictive modeling involves docking this compound not only into the FP receptor but also into the binding sites of these other receptors. researchgate.net By comparing the calculated binding energies across different receptors, researchers can predict the selectivity profile of the new analog. A compound with a significantly better binding score for the FP receptor over others is predicted to be more selective and have a better side-effect profile. researchgate.net
These predictive models, combining structural and ligand-based approaches, are a cornerstone of modern drug discovery. frontiersin.orgnih.gov They allow for the rapid in silico screening of thousands of potential modifications to a lead compound, ensuring that laboratory resources are focused on synthesizing only the most promising candidates, ultimately accelerating the development of new and improved medicines.
Future Directions in Prostaglandin Analog Research
Exploration of Novel Therapeutic Applications for Modified Analogs
The recognized side effects of prostaglandin (B15479496) analogs, such as hypertrichosis and hyperpigmentation, have spurred research into their potential for new therapeutic applications. nih.govresearchgate.net These observations have led to the investigation of prostaglandin F2α analogs for treating conditions like alopecia (hair loss) and disorders of hypopigmentation. nih.gov
Studies have explored the use of these analogs in various forms of alopecia, including androgenic alopecia and alopecia areata. nih.gov The mechanism is thought to be related to the known effect of these drugs on hair follicles. Similarly, their ability to increase melanin (B1238610) production has led to investigations into their use for treating vitiligo and hypopigmented scars. nih.govresearchgate.net Latanoprost (B1674536), for instance, has been studied for its potential to treat eyelid vitiligo due to its ability to induce hyperpigmentation. researchgate.netresearchgate.net While promising, the efficacy of these applications compared to existing treatments is still under evaluation. researchgate.net
Development of Advanced Delivery Systems for Ocular Bioavailability
A significant challenge in ophthalmic drug delivery is overcoming the eye's natural barriers, which can limit the amount of medication that reaches the target tissue. nih.govmdpi.com Conventional eye drops often have low bioavailability, with only a small fraction of the drug being absorbed. nih.gov To address this, research is heavily focused on developing advanced drug delivery systems.
Nanotechnology, in particular, holds considerable promise for improving the delivery of prostaglandin analogs. acs.orgglaucoma.org Nanoparticles, including solid lipid nanoparticles (SLNs), nanoemulsions, and chitosan-based systems, are being designed to enhance drug penetration, prolong contact time with the ocular surface, and provide controlled, sustained release of the medication. nih.govmdpi.comrevistafarmaciahospitalaria.es These advancements aim to improve therapeutic efficacy, reduce the frequency of administration, and enhance patient compliance. nih.govtandfonline.com
Other innovative delivery systems under investigation include:
Ocular inserts and implants: These devices are placed in the eye and are designed to release medication over an extended period. revistafarmaciahospitalaria.esresearchgate.net
Contact lenses: Medicated contact lenses can act as a reservoir for the drug, providing sustained release directly to the cornea. revistafarmaciahospitalaria.es
Punctal plugs: These small devices, inserted into the tear ducts, can be loaded with medication for slow release onto the ocular surface. mdpi.com
In-situ gelling systems: These formulations are administered as a liquid and transform into a gel upon contact with the eye, which prolongs drug residence time. tandfonline.com
Examples of Advanced Ocular Drug Delivery Systems
| Delivery System | Description | Potential Advantages | Associated Compounds |
|---|---|---|---|
| Nanoparticles (e.g., SLN, nanoemulsions) | Microscopic particles designed to encapsulate drugs, enhancing penetration and stability. nih.govglaucoma.org | Improved bioavailability, sustained release, reduced dosage frequency. nih.gov | Dorzolamide, Methazolamide, Brimonidine tartrate nih.gov |
| Chitosan-based Nanoparticles | Biodegradable nanoparticles with mucoadhesive properties that improve drug residence time on the cornea. mdpi.com | Enhanced corneal permeability and therapeutic efficacy. mdpi.com | Various antiglaucoma agents mdpi.com |
| Ocular Inserts/Implants | Solid or semi-solid devices placed in the conjunctival sac for extended drug release. revistafarmaciahospitalaria.esresearchgate.net | Prolonged drug delivery, improved patient compliance. researchgate.net | Bimatoprost (BimSR) mdpi.com |
| Drug-eluting Contact Lenses | Contact lenses loaded with medication for continuous release. revistafarmaciahospitalaria.es | Sustained, non-invasive drug delivery. revistafarmaciahospitalaria.es | Timolol Maleate chlc.pt |
| Punctal Plugs | Small devices inserted into the tear duct that release medication over time. mdpi.com | Increased drug concentration on the ocular surface, reduced systemic absorption. mdpi.com | Travoprost, Bimatoprost mdpi.com |
Investigation of IOP-Independent Mechanisms of Action
While the primary therapeutic effect of prostaglandin analogs in glaucoma is the reduction of IOP, there is growing evidence that these compounds may also exert neuroprotective effects that are independent of pressure lowering. nih.govresearchgate.net Glaucoma is a neurodegenerative disease characterized by the loss of retinal ganglion cells (RGCs). nih.gov Therefore, therapies that can directly protect these cells from damage are of significant interest.
Research has shown that some prostaglandin analogs can reduce the death of RGCs in experimental models of glutamate (B1630785) toxicity and hypoxia. nih.govnih.gov The proposed mechanisms for this neuroprotective action are varied and may include:
Anti-apoptotic effects: Some studies suggest that prostaglandin analogs can inhibit the molecular pathways that lead to programmed cell death (apoptosis) in RGCs. nih.govnih.gov
Modulation of inflammatory responses: Prostaglandins (B1171923) are known to be involved in inflammation, and it's hypothesized that their analogs might influence inflammatory processes in the retina. researchgate.net
Improved blood flow: Some prostaglandin analogs may increase blood flow to the optic nerve and retina, which could help protect against ischemic damage. nih.gov
It is important to note that much of this research has been conducted in animal models, and further clinical trials are needed to confirm these neuroprotective effects in humans. nih.gov
Discovery of Highly Selective Prostanoid Receptor Modulators
Prostaglandins exert their effects by binding to various prostanoid receptors, such as the FP, EP, and DP receptors. nih.govoatext.com The currently available prostaglandin analogs primarily target the FP receptor. dovepress.comresearchgate.net However, research is now focused on developing highly selective modulators for other prostanoid receptor subtypes, which could offer new therapeutic avenues with potentially fewer side effects. nih.govoatext.com
A significant area of interest is the E-prostanoid subtype 2 (EP2) receptor. dovepress.com Selective EP2 receptor agonists have shown potential for lowering IOP and are in various stages of clinical development. dovepress.comresearchgate.net Omidenepag isopropyl, a selective EP2 receptor agonist, has been approved for the treatment of glaucoma and ocular hypertension. dovepress.comnih.govdrugbank.com It is converted to its active metabolite, omidenepag, which binds selectively to the EP2 receptor, leading to increased aqueous humor outflow through both the trabecular and uveoscleral pathways. dovepress.comdrugbank.com
The development of selective modulators for other receptors, such as the EP4 receptor, is also an active area of research. nih.gov Furthermore, the creation of antagonists for specific receptors, like the FP receptor, is being explored for conditions such as idiopathic pulmonary fibrosis, demonstrating the broad potential of targeting the prostanoid system. nih.gov The goal of this research is to create drugs that are more targeted in their action, leading to improved efficacy and a better safety profile. nih.gov
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action for 2-Nor Latanoprost in lowering intraocular pressure (IOP)?
- Methodological Answer: this compound, as a derivative of latanoprost, likely shares its primary mechanism of increasing uveoscleral outflow via prostaglandin F2α (FP) receptor agonism. Experimental studies using canine and rabbit glaucoma models demonstrate that latanoprost acid (a metabolite) reduces IOP by relaxing ciliary muscle tone and remodeling extracellular matrix pathways . For advanced validation, researchers should employ in vitro assays (e.g., FP receptor binding affinity tests) and in vivo tonometry in animal models to confirm target engagement .
Q. What experimental models are suitable for evaluating the efficacy of this compound?
- Methodological Answer: Preclinical studies commonly use laser-induced ocular hypertension in primates or canine models, as these replicate human IOP dynamics. For example, latanoprostene bunod (a related compound) reduced IOP by 25–37% in cynomolgus monkeys, validated via daily tonometry and statistical analysis (ANOVA with Holm-Sidak post-hoc tests) . Researchers should standardize washout periods (e.g., 5 weeks between trials) to avoid carryover effects .
Q. How should researchers design dose-response studies for this compound?
- Methodological Answer: Use randomized crossover designs in animal models, comparing this compound against saline controls. For example, latanoprost efficacy was tested with 2- or 3-times-daily dosing in dogs, with IOP measured at consistent timepoints to account for diurnal variation . Data should be analyzed using repeated-measures ANOVA, with adjustments for multiple comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in meta-analyses comparing this compound with other IOP-lowering agents?
- Methodological Answer: Contradictions often arise from heterogeneous trial designs or improper statistical aggregation. For instance, a meta-analysis of latanoprost vs. brimonidine showed significant heterogeneity (I² = 66%) due to inconsistent diurnal IOP measurement protocols . To mitigate this, apply subgroup analyses (e.g., stratify by trial duration or patient subtype) and use random-effects models. Avoid nonrandomized comparisons, as seen in flawed timolol-latanoprost analyses .
Q. What methodologies optimize the development of sustained-release formulations for this compound?
- Methodological Answer: Liposomal or contact lens-based delivery systems require in vitro corneal models to assess drug release kinetics. For example, liposomal latanoprost achieved 31–37% IOP reduction in animal studies, with efficacy lasting ≥10 weeks post-subconjunctival injection . Use HPLC to quantify drug concentrations in tear fluid and validate diffusion rates via Franz cell assays .
Q. How should researchers address confounding variables in real-world evidence (RWE) studies on preservative-free vs. preserved this compound formulations?
- Methodological Answer: Pool RWE with randomized controlled trials (RCTs) to balance internal and external validity. A post-hoc analysis of preserved vs. preservative-free latanoprost combined RCTs and observational data, adjusting for adherence bias via multivariate regression . Use propensity score matching to control for baseline differences in patient cohorts.
Q. What statistical approaches are critical for analyzing longitudinal IOP data in this compound trials?
- Methodological Answer: Mixed-effects models account for within-subject correlations over time. In phase 3 trials of netarsudil/latanoprost FDC, pairwise comparisons (e.g., Chi-squared tests) and Kaplan-Meier analyses were used to evaluate sustained IOP reduction . For small sample sizes, apply non-parametric tests (e.g., Friedman test) with Bonferroni correction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
